N-(3-{methyl[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}propyl)-N'-(4-methylphenyl)ethanediamide
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Overview
Description
N-{3-[N-METHYL-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE is a complex organic compound that features a benzoxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[N-METHYL-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE typically involves multiple steps, starting with the formation of the benzoxazole ring. One common method involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{3-[N-METHYL-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The benzoxazole ring can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the compound.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{3-[N-METHYL-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-[N-METHYL-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring system can bind to active sites, inhibiting enzyme activity or modulating receptor function . This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
- Indole derivatives
- Coumarin derivatives
Uniqueness
N-{3-[N-METHYL-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDO]PROPYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE is unique due to its specific combination of functional groups and the benzoxazole ring system, which confer distinct biological activities and chemical reactivity . This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H24N4O5 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-[3-[methyl-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]propyl]-N'-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C22H24N4O5/c1-15-8-10-16(11-9-15)24-21(29)20(28)23-12-5-13-25(2)19(27)14-26-17-6-3-4-7-18(17)31-22(26)30/h3-4,6-11H,5,12-14H2,1-2H3,(H,23,28)(H,24,29) |
InChI Key |
NKTFOCYACLKJRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCCN(C)C(=O)CN2C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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